molecular formula C20H12ClF3N4O2 B11230688 N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11230688
M. Wt: 432.8 g/mol
InChI Key: XPJALLFHQSUKPM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents such as a chloro-hydroxyphenyl group, a phenyl group, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-hydroxyaniline with 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinone derivative, while substitution of the chloro group with an amine would result in an amino derivative.

Scientific Research Applications

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-hydroxyphenyl group and the trifluoromethyl group enhances its reactivity and potential as a therapeutic agent compared to other similar compounds.

Properties

Molecular Formula

C20H12ClF3N4O2

Molecular Weight

432.8 g/mol

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H12ClF3N4O2/c21-12-6-7-16(29)14(8-12)26-19(30)15-10-18-25-13(11-4-2-1-3-5-11)9-17(20(22,23)24)28(18)27-15/h1-10,29H,(H,26,30)

InChI Key

XPJALLFHQSUKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=CC(=C4)Cl)O

Origin of Product

United States

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